molecular formula C11H18ClNO B3064990 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride CAS No. 27465-53-8

4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride

Cat. No.: B3064990
CAS No.: 27465-53-8
M. Wt: 215.72 g/mol
InChI Key: DDFKODAFZRBBOK-UHFFFAOYSA-N
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Description

Historical Context of Substituted Phenylethanolamine Derivatives

The development of phenylethanolamine derivatives originated in early 20th-century alkaloid research, driven by efforts to isolate and synthesize compounds mimicking ephedra plant extracts. Phenylethanolamine itself, first synthesized in 1926 through nitroethanol reduction, demonstrated vasoconstrictive properties that inspired structural modifications to enhance bioavailability and receptor specificity. The introduction of methyl groups at strategic positions, as seen in 4-methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride, emerged from systematic structure-activity relationship (SAR) studies during the 1950–1970s aimed at optimizing cardiovascular effects while reducing central nervous system stimulation.

Key milestones in this chemical lineage include:

Structural Innovation Period Development Highlight
1920–1940 Isolation of natural ephedrine alkaloids and initial phenylethanolamine syntheses
1950–1970 Systematic methyl group substitutions to modulate adrenergic receptor affinity
1980–2000 Crystallographic characterization of hydrochloride salt forms for improved stability
Post-2000 Application in studying trace amine-associated receptor (TAAR) signaling pathways

These developments laid the groundwork for understanding how methyl and amino group positioning influences molecular interactions with monoamine transporters and receptors.

Structural Relationship to Ephedrine Alkaloid Pharmacophores

This compound shares a core β-hydroxyphenethylamine structure with ephedrine but diverges through two critical modifications:

  • Aromatic Substitution : A methyl group at the para position of the benzene ring (C4) introduces steric and electronic effects absent in ephedrine’s meta-oriented hydroxyl group.
  • Amino Group Configuration : The N-methylaminoethyl side chain adopts a distinct spatial arrangement compared to ephedrine’s secondary amine, potentially altering its binding orientation at adrenergic receptors.

Comparative structural analysis reveals:

$$
\text{Ephedrine: } C6H5CH(OH)CH(NHCH3)CH3 \quad \text{vs.} \quad \text{CAS 27465-53-8: } C{11}H{17}NO \cdot HCl
$$

The hydrochloride salt formation enhances aqueous solubility (≈38 mg/mL at 25°C) compared to non-ionic phenylethanolamine derivatives, facilitating in vitro pharmacological testing. Nuclear magnetic resonance (NMR) studies indicate that the methyl group at C4 creates a 12° torsion angle deviation in the benzene ring compared to ephedrine’s structure, which may influence π-π stacking interactions with receptor binding pockets.

Key Knowledge Gaps in Current Literature

Despite advances in characterizing this compound, three critical research gaps persist:

  • Stereochemical Specificity : The compound exists as a racemic mixture in commercial preparations, but no studies have resolved the pharmacological differences between its (R,R) and (S,S) enantiomers.
  • Metabolic Fate : While mass spectrometry detects the parent compound in hepatic microsome assays, its phase I/II metabolism pathways remain uncharacterized compared to structurally related agents like mephedrone metabolites.
  • Receptor Profiling : Preliminary data suggest atypical binding at TAAR1 and α2-adrenergic receptors, but comprehensive GPCR screening across human receptor isoforms is lacking.

Recent publications highlight the need for:

  • Isotopic labeling studies to track methyl group participation in metabolic reactions
  • Molecular dynamics simulations comparing receptor docking poses with ephedrine
  • X-ray crystallography of the hydrochloride salt form to clarify solid-state packing interactions

Properties

IUPAC Name

2-(methylamino)-1-(4-methylphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-4-6-10(7-5-8)11(13)9(2)12-3;/h4-7,9,11-13H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFKODAFZRBBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)NC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27465-53-8
Record name 4-Methyl-α-[1-(methylamino)ethyl]benzenemethanol hydrochloride (1:1)
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Record name 27465-53-8
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with benzene or benzene derivatives.

  • Alkylation: The benzene ring is alkylated to introduce the 4-methyl group.

  • Amination: The alkylated benzene undergoes amination to introduce the 1-(methylamino)ethyl group.

  • Reduction: The intermediate compound is then reduced to form the benzenemethanol derivative.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can replace one of the functional groups with another group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed:

  • Oxidation Products: 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenecarboxylic acid

  • Reduction Products: 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol

  • Substitution Products: Various halogenated derivatives

Scientific Research Applications

4-Methyl-α-[1-(methylamino)ethyl]-benzenemethanol hydrochloride, also known as ractopamine hydrochloride, is a synthetic beta-adrenergic agonist that has been studied for its effects on growth in livestock. This compound has diverse applications across several fields due to its unique properties and biological activities, making it a significant subject of study in various scientific disciplines.

Scientific Research Applications

4-Methyl-α-[1-(methylamino)ethyl]-benzenemethanol hydrochloride is used as a reagent in analytical studies for the determination of drugs . It can also be oxidized to form derivatives with different pharmacological properties. The mechanism of action involves interaction with beta-adrenergic receptors, mimicking natural neurotransmitters like norepinephrine, leading to increased levels of cyclic AMP within cells and triggering physiological responses such as increased heart rate, bronchodilation, and enhanced metabolic activity.

Synthesis and Structural Analysis

The synthesis of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride typically involves several key steps that are performed in large-scale reactors under optimized conditions to maximize yield and purity. Temperature, pressure, and reaction time are carefully controlled to ensure safety and efficiency. The compound features a phenolic structure with a methyl group at the para position relative to the hydroxymethyl group, and the presence of the methylamino group contributes to its biological activity by enabling interactions with adrenergic receptors. Structural analyses using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have provided insights into its conformation and functional groups.

Chemical Reactions

Mechanism of Action

4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride is similar to other ephedrine derivatives, such as pseudoephedrine and norephedrine. it is unique in its specific chemical structure and its stimulant properties. The compound's uniqueness lies in its ability to provide a more potent and longer-lasting stimulant effect compared to other similar compounds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride (hypothesized) with related compounds:

Compound Name Substituents on Benzene Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol HCl (Target) 4-methyl, α-hydroxy C₁₁H₁₇NO₂·HCl ~242.1 (calculated) Not reported Likely soluble in polar solvents
Pseudoephedrine HCl None (unsubstituted) C₁₀H₁₅NO·HCl 201.70 Not reported Freely soluble in water, alcohol
Ephedrine HCl None (unsubstituted) C₁₀H₁₅NO·HCl 201.70 187–188 Soluble in water, ethanol
rac 4-Hydroxy Ephedrine HCl 4-hydroxy, α-hydroxy C₁₀H₁₆ClNO₂ 217.69 197–200 (dec.) Slightly soluble in water, DMSO
Isoxsuprine HCl 4-hydroxy, phenoxyethylamino C₁₈H₂₄ClNO₃ 337.84 Not reported Soluble in water, methanol

Key observations :

  • Hydroxy-substituted analogs (e.g., 4-hydroxy ephedrine) exhibit reduced solubility in nonpolar solvents compared to methyl-substituted derivatives .

Pharmacological and Clinical Profiles

Pseudoephedrine HCl
  • Mechanism : α-adrenergic agonist; induces vasoconstriction in nasal mucosa.
  • Use : Decongestant in allergies/colds.
Ephedrine HCl
  • Mechanism : Mixed α/β-adrenergic activity; stimulates heart rate and bronchodilation.
  • Use : Asthma, hypotension.
  • Safety : Risk of hypertension and CNS stimulation .
rac 4-Hydroxy Ephedrine HCl
  • Role : Metabolite of ephedrine; weaker adrenergic activity.
  • Use : Research tool for studying drug metabolism .
Isoxsuprine HCl
  • Mechanism : β₂-adrenergic agonist; vasodilator.
  • Use : Peripheral vascular disorders.
  • Differentiator: Phenoxyethylamino side chain enhances β-selectivity .

Target compound implications :

  • The para-methyl group may prolong half-life compared to pseudoephedrine by resisting metabolic hydroxylation.
  • Potential applications in nasal decongestion with reduced CNS side effects.

Biological Activity

4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride, commonly known as ractopamine hydrochloride, is a synthetic compound primarily recognized for its role as a beta-adrenergic agonist. This article delves into its biological activity, mechanisms of action, and various applications in scientific research.

Chemical Structure and Properties

The molecular structure of this compound features a phenolic backbone with a methyl group at the para position relative to the hydroxymethyl group. The presence of the methylamino group is critical for its biological activity, enabling interactions with adrenergic receptors. Structural analyses utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have elucidated its conformation and functional groups, confirming its classification as a beta-adrenergic agonist.

The primary mechanism of action for this compound involves its interaction with beta-adrenergic receptors (β-receptors). Upon binding to these receptors, the compound mimics natural neurotransmitters such as norepinephrine, leading to increased levels of cyclic AMP (cAMP) within cells. This activation triggers various physiological responses, including:

  • Increased heart rate
  • Bronchodilation
  • Enhanced metabolic activity

These effects make it particularly relevant in both laboratory and industrial settings, especially in studies related to metabolism and growth in livestock .

Biological Activity and Applications

This compound has been extensively researched for its diverse biological activities. Below is a summary of its key applications:

Application Description
Growth Promotion in Livestock Enhances nutrient partitioning and growth rates in animals.
Pharmacological Research Studied for potential therapeutic uses in cardiovascular diseases due to its β-agonist properties .
Metabolic Studies Used to investigate metabolic pathways and energy expenditure in various models.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Growth Performance in Swine : A study demonstrated that administering ractopamine hydrochloride to pigs resulted in improved feed efficiency and weight gain compared to control groups. The compound's ability to enhance protein synthesis was attributed to its β-adrenergic activity.
  • Cardiovascular Effects : Research indicated that ractopamine could potentially be used to manage certain cardiovascular conditions by modulating heart rate and contractility through β-receptor stimulation. However, the side effects associated with prolonged use necessitate further investigation into safety profiles .
  • Metabolic Rate Studies : In a controlled experiment involving rodents, ractopamine administration led to increased oxygen consumption and energy expenditure, suggesting its role as a metabolic enhancer. This finding has implications for understanding obesity and metabolic disorders .

Q & A

Q. What synthetic routes are recommended for synthesizing 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride, and how are intermediates characterized?

Methodological Answer:

  • Synthesis Pathways :
    • Aminomethylation : React 4-methylbenzenemethanol with methylamine derivatives under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) .
    • Hydrochloride Formation : Treat the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt .
  • Characterization :
    • Purity : Use HPLC (C18 column, UV detection at ~255 nm) with ≥98% purity as a benchmark .
    • Structural Confirmation : Employ ¹H/¹³C NMR to verify the methylaminoethyl and benzenemethanol moieties. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 224.2) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinses to prevent HCl release .
  • Storage : Store at −20°C in airtight containers under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., receptor affinity vs. functional assays)?

Methodological Answer:

  • Case Study : If serotonin receptor modulation is observed in vitro but not in vivo:
    • Pharmacokinetic Analysis : Assess blood-brain barrier penetration using LC-MS/MS to quantify brain-to-plasma ratios .
    • Metabolite Screening : Identify active/inactive metabolites via high-resolution mass spectrometry (HRMS) .
    • Enantiomer-Specific Effects : Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) and test individually, as seen in structurally related amines .

Q. What computational strategies optimize reaction yields for scaled-up synthesis?

Methodological Answer:

  • Reaction Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., reductive amination energy barriers) .
    • Example: Adjust solvent polarity (e.g., switch from THF to MeOH) to stabilize intermediates.
  • DoE (Design of Experiments) : Apply factorial design to variables (temperature, catalyst loading, stoichiometry) and analyze via response surface methodology (RSM) .

Q. How can receptor-ligand interaction studies be designed to validate target specificity?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-serotonin) in HEK293 cells expressing recombinant receptors. Calculate IC₅₀ values and compare to known agonists/antagonists .
  • Functional Assays : Pair calcium flux (Fluo-4 AM) or cAMP accumulation (ELISA) with siRNA knockdowns to confirm pathway specificity .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

  • Impurity Profiling :
    • LC-HRMS : Detect impurities at ≤0.1% levels using a Q-TOF mass spectrometer (e.g., identify methylated byproducts) .
    • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/oxidative conditions to simulate stability issues .
  • Column Selection : Use HILIC columns for polar degradants or reversed-phase with ion-pairing (e.g., TFA) for charged species .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride
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4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.